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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-iodopyridin-2-yl)carbamate is a key building block in modern organic synthesis,
particularly valued in the field of medicinal chemistry. Its structure, featuring a pyridine ring
functionalized with a reactive iodine atom and a Boc-protected amino group, makes it a
versatile intermediate for the construction of complex molecular architectures. The presence of
the iodine atom facilitates various carbon-carbon and carbon-heteroatom bond-forming
reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and
Sonogashira couplings. The tert-butyloxycarbonyl (Boc) protecting group provides stability to
the amino functionality during these transformations and can be readily removed under acidic
conditions, allowing for subsequent derivatization. This technical guide provides an in-depth
overview of the properties, synthesis, and applications of tert-butyl (5-iodopyridin-2-
yl)carbamate, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (5-iodopyridin-2-yl)carbamate
is presented in the table below.
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Property Value Reference(s)
CAS Number 375853-79-5 [1]
Molecular Formula C10H13IN202 [1]
Molecular Weight 320.13 g/mol [1]

tert-butyl N-(5-iodo-2-

IUPAC Name o [1]
pyridinyl)carbamate

Appearance Solid

SMILES CC(C)(C)OC(=0O)Nclccc(l)eni
1S/C10H13IN202/c1-
10(2,3)15-9(14)13-8-5-4-

InChl [1]
7(11)6-12-8/h4-6H,1-3H3,
(H,12,13,14)

Synthesis

The synthesis of tert-butyl (5-iodopyridin-2-yl)carbamate is typically achieved in a two-step

process starting from 2-aminopyridine. The first step involves the iodination of 2-aminopyridine

to yield 2-amino-5-iodopyridine, which is then protected with a Boc group.

Step 1: Synthesis of 2-Amino-5-iodopyridine

A common method for the synthesis of 2-amino-5-iodopyridine involves the direct iodination of

2-aminopyridine.

Experimental Protocol:

» Dissolve 2-aminopyridine in water.

¢ Add iodine in 3-5 portions while stirring. Maintain the temperature for 1-3 hours after the

addition of iodine is complete.

o Following the temperature hold, add hydrogen peroxide dropwise and continue to maintain

the temperature for another 1-4 hours.
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 After the reaction is complete, heat the mixture to reflux for 20-30 minutes.
e Cool the reaction mixture to below 10 °C and filter the precipitate.

o Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

Step 2: Boc-Protection of 2-Amino-5-iodopyridine

The amino group of 2-amino-5-iodopyridine is protected using di-tert-butyl dicarbonate
(Bocz20).

Experimental Protocol:

o To a solution of 2-amino-5-iodopyridine in a suitable solvent such as tetrahydrofuran (THF),
add di-tert-butyl dicarbonate (Bocz0).

e The reaction can be carried out at room temperature and is typically stirred for several hours
until completion, which can be monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is concentrated under reduced pressure.

e The crude product is then purified, typically by column chromatography on silica gel, to yield
tert-butyl (5-iodopyridin-2-yl)carbamate.

Starting Material Step 1: Iodination Step 2: Boc Protection

Direct lodination
2-Aminopyridine 2-Amino-5-iodopyridine

lodine, H202

Bocz0, THF tert-Butyl (5-iodopyridin-2-yl)carbamate

Click to download full resolution via product page

Synthesis workflow for tert-Butyl (5-iodopyridin-2-yl)carbamate.

Spectroscopic Characterization
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While specific, experimentally obtained spectra for tert-butyl (5-iodopyridin-2-yl)carbamate
are not readily available in the cited literature, the expected characteristic signals based on
analogous compounds are summarized below. Researchers should perform their own
analytical characterization to confirm the identity and purity of the synthesized compound.

IH NMR:

o Asinglet for the nine protons of the tert-butyl group is expected around & 1.5 ppm.

» Signals for the three protons on the pyridine ring.

13C NMR:

 Signals for the carbonyl carbon of the Boc group are typically found around & 150-155 ppm.

 Signals for the quaternary and methyl carbons of the tert-butyl group are expected around &
80 ppm and & 28 ppm, respectively.

 Signals for the carbons of the pyridine ring.
IR Spectroscopy:

o A characteristic C=0 stretching vibration for the carbamate group is expected around 1700-
1730 cm~1,

e An N-H stretching vibration is expected in the region of 3200-3400 cm~1.
Mass Spectrometry:

e The mass spectrum should show a molecular ion peak [M]* or adducts such as [M+H]* or
[M+Na]* corresponding to the molecular weight of 320.13 g/mol .

Applications in Organic Synthesis

tert-Butyl (5-iodopyridin-2-yl)carbamate is a valuable building block for introducing a 2-
amino-5-substituted pyridine moiety into more complex molecules. The iodine atom at the 5-
position serves as a handle for various palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon
bonds between an organohalide and an organoboron compound. tert-Butyl (5-iodopyridin-2-
yl)carbamate can be coupled with a variety of aryl and heteroaryl boronic acids or esters.

General Experimental Protocol for Suzuki-Miyaura Coupling:

» To a reaction vessel, add tert-butyl (5-iodopyridin-2-yl)carbamate (1.0 eq), the desired
arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)4 or PdClz(dppf), 1-5
mol%), and a base (e.g., K2COs, Cs2CO0s3, or KsPOa, 2-3 eq).

e The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
o Adegassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added.

e The reaction mixture is heated (typically between 80-120 °C) and stirred for several hours
until the starting material is consumed, as monitored by TLC or LC-MS.

 After cooling to room temperature, the reaction is worked up by partitioning between water
and an organic solvent (e.g., ethyl acetate).

» The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium
sulfate, filtered, and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel.
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Reactants
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General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal
alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of arylalkynes.

General Experimental Protocol for Sonogashira Coupling:

» To a degassed solution of tert-butyl (5-iodopyridin-2-yl)carbamate (1.0 eq) in a suitable
solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPhs)a or PdCIz(PPhs)z, 1-5
mol%) and a copper(l) co-catalyst (e.g., Cul, 2-10 mol%).

e An amine base (e.g., triethylamine or diisopropylethylamine) is added to the mixture.

e The terminal alkyne (1.1-1.5 eq) is then added, and the reaction is stirred at room
temperature or with gentle heating.
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e The reaction progress is monitored by TLC or LC-MS.

« Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide
salt, and the filtrate is concentrated.

e The residue is then subjected to an aqueous workup and extraction with an organic solvent.

e The crude product is purified by flash column chromatography.

Application in Drug Discovery: Synthesis of BRAF
Inhibitors

tert-Butyl (5-iodopyridin-2-yl)carbamate is a key intermediate in the synthesis of certain
kinase inhibitors, particularly those targeting the BRAF kinase, which is frequently mutated in
various cancers, including melanoma. The BRAF protein is a serine/threonine-protein kinase
that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell proliferation,
differentiation, and survival. The V600OE mutation in BRAF leads to its constitutive activation,
promoting uncontrolled cell growth.

Vemurafenib is a potent inhibitor of the BRAF V600E mutant. Analogs of vemurafenib can be
synthesized using tert-butyl (5-iodopyridin-2-yl)carbamate as a starting material to introduce
the aminopyridine core, which is a common feature in many kinase inhibitors.
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MAPK/ERK signaling pathway and the inhibitory action of BRAF inhibitors.
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Safety Information

tert-Butyl (5-iodopyridin-2-yl)carbamate should be handled with appropriate safety
precautions in a laboratory setting.

e GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin
reaction).[1]

e GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using
this product), P272 (Contaminated work clothing should not be allowed out of the
workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection),
P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel
unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P333+P313 (If skin
irritation or rash occurs: Get medical advice/attention), P363 (Wash contaminated clothing
before reuse), P501 (Dispose of contents/container to an approved waste disposal plant).[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat.

Conclusion

tert-Butyl (5-iodopyridin-2-yl)carbamate is a highly valuable and versatile building block for
organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its well-
defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the
efficient construction of complex molecular scaffolds. The protocols and data presented in this
technical guide are intended to provide researchers and scientists with a comprehensive
resource for the synthesis, characterization, and application of this important chemical
intermediate. As the demand for novel therapeutics continues to grow, the utility of such key
building blocks in the development of innovative small molecules, including potent and
selective kinase inhibitors, will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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